molecular formula C19H17N3O2 B4133198 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4133198
M. Wt: 319.4 g/mol
InChI Key: OSXHGZHXBFCWMZ-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21 that is implicated in the pathogenesis of Down syndrome, including neurological deficits and cognitive impairment. By selectively inhibiting DYRK1A, this compound provides a valuable pharmacological tool to probe the kinase's role in neuronal differentiation and synaptic function . Its research applications extend to the study of neurodegenerative diseases, such as Alzheimer's disease, where DYRK1A is known to phosphorylate key proteins involved in tau pathology and amyloid-beta production. Furthermore, due to the critical role of DYRK1A in regulating pancreatic beta-cell proliferation and function, this inhibitor is a key compound in diabetes research aimed at developing regenerative therapies . The mechanism of action involves the direct binding to the kinase's ATP-binding pocket, thereby blocking its catalytic activity and modulating downstream signaling pathways that control cell cycle exit, apoptosis, and insulin secretion. This makes it an essential investigative agent for dissecting the molecular pathways governed by DYRK1A in both neurological and metabolic contexts.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-10-14(13-5-2-1-3-6-13)9-17-16(18)12-21-19(22-17)20-11-15-7-4-8-24-15/h1-8,12,14H,9-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXHGZHXBFCWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Furylmethylamino Group: The furylmethylamino group can be introduced via nucleophilic substitution reactions, where a furylmethylamine reacts with the quinazolinone intermediate.

    Addition of the Phenyl Group: The phenyl group can be added through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the furylmethylamino or phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of quinazolinones. The furan substituent in this compound may enhance its activity against bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of quinazolinone derivatives. The compound has been investigated for its ability to mitigate oxidative stress-induced neuronal damage, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis via Three-component Reactions

One notable synthetic route involves three-component reactions between isatoic anhydride, an amine, and furan derivatives. This method allows for the efficient construction of the quinazolinone framework while introducing functional groups that enhance biological activity .

General Procedure:

  • Combine isatoic anhydride, the corresponding amine, and a furan derivative in an appropriate solvent (e.g., ethanol).
  • Heat the mixture under reflux for several hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and extract with an organic solvent.

Table 2: Comparative Synthesis Methods

MethodAdvantagesDisadvantages
Three-component reactionHigh yield, diverse productsRequires careful control of conditions
Traditional cyclizationEstablished protocolsLower yields, longer reaction times

Case Study 1: Anticancer Screening

In a recent study published in Acta Crystallographica, researchers synthesized various quinazolinone derivatives and tested their anticancer activity against human cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial properties of several quinazolinone derivatives found that compounds similar to 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that further development could lead to new treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Position 2: A furan-2-ylmethylamino group, introducing an oxygen-containing heterocycle that may enhance hydrogen bonding or π-π interactions.
  • Position 7 : A phenyl substituent, contributing hydrophobicity and steric bulk.

The following table summarizes structurally related quinazolinone derivatives, emphasizing substituent variations and their implications:

Compound Name / Source Substituents (Position) Molecular Formula Key Properties/Biological Activities
Target Compound 2-(furan-2-ylmethyl)amino, 7-phenyl ~C19H17N3O2 Likely exhibits kinase/MAO inhibition based on structural analogy .
2-(tetrahydrofuran-2-ylmethyl)amino, 7-(3,4,5-trimethoxyphenyl) C20H25N3O4 Enhanced solubility from methoxy groups; potential anticancer/antimicrobial applications.
7-(difluoromethyl), 2-(methylthio) C11H10F2N2OS Difluoromethyl increases metabolic stability; methylthio enhances electron-withdrawing effects. Shown to interact with kinases in cancer pathways.
2-(butylamino), 7-(2-chlorophenyl) C18H20ClN3O Butyl chain improves lipophilicity; chloro group enhances steric/electronic interactions. Potential antimicrobial activity.
2-[4-(benzodioxol-5-ylmethyl)piperazin-1-yl], 7-phenyl C20H22N4O3 Piperazine and benzodioxole moieties target neurotransmitter systems; explored for neurological disorders.
2-(6-ethoxy-4-methylquinazolin-2-yl)amino, 7-phenyl C26H25N5O2 Ethoxy group improves solubility; methyl enhances steric hindrance. Potential kinase inhibitor.

Structural and Functional Analysis

Position 2 Modifications
  • Furan vs. Tetrahydrofuran (THF) : The unsaturated furan in the target compound may confer greater reactivity compared to the saturated THF in ’s analog. THF’s reduced ring strain could enhance metabolic stability .
  • Amino vs.
Position 7 Modifications
  • Phenyl vs. Trimethoxyphenyl/Chlorophenyl : Electron-rich trimethoxyphenyl () enhances solubility and hydrogen bonding, whereas chlorophenyl () introduces electron-withdrawing effects, altering binding affinity .
Additional Substituents
  • Methylthio () : Acts as a leaving group, facilitating covalent binding or prodrug activation .

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a derivative of quinazolinone that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_2

This compound features a quinazolinone core with a furan moiety attached through a methylamino group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Tyrosinase Inhibition : Tyrosinase is an enzyme critical in melanin synthesis. Inhibitors of this enzyme are often explored for their potential in treating hyperpigmentation disorders. Studies have shown that derivatives with similar structures can exhibit potent tyrosinase inhibitory activity, with IC50 values significantly lower than standard compounds like kojic acid .
  • Anticancer Properties : Compounds containing quinazolinone structures have been associated with anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The presence of specific substituents on the phenyl ring can enhance these effects .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Substitution on the phenyl ringAlters potency against tyrosinase and cancer cell lines
Variation in the furan moietyImpacts binding affinity and selectivity for target enzymes

Case Studies and Research Findings

  • Tyrosinase Inhibition Study : A study evaluating various furan derivatives found that compounds with specific hydroxyl substitutions exhibited significant tyrosinase inhibition with IC50 values as low as 0.0433 µM for monophenolase activity . This suggests that similar modifications could enhance the inhibitory effects of this compound.
  • Anticancer Activity : In vitro studies have shown that quinazolinone derivatives induce apoptosis in various cancer cell lines. For instance, compounds were tested against breast and prostate cancer cells, demonstrating dose-dependent cytotoxicity . The mechanism involved the activation of caspases and modulation of apoptotic markers.
  • Antimicrobial Efficacy : Research has indicated that certain quinazolinone derivatives possess broad-spectrum antimicrobial activity. For instance, a derivative structurally similar to this compound was effective against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core. Key steps include:

  • Amination at position 2 : Reaction of a halogenated quinazolinone precursor with furan-2-ylmethylamine under nucleophilic substitution conditions. Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Phenyl group incorporation at position 7 : Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with yields ranging from 40–65% depending on solvent choice and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, with characteristic shifts for the furan methylene (δ ~4.2 ppm) and quinazolinone carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₀H₁₈N₃O₂) .
  • X-ray crystallography : SHELX software is used to resolve crystal structures, revealing dihedral angles between the phenyl and quinazolinone planes (~15–25°) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : Inhibition of cancer cell proliferation (IC₅₀ = 3.2–8.7 µM in HeLa and MCF-7 cells) via kinase pathway modulation .
  • Antimicrobial effects : Moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .
  • Anti-inflammatory potential : Suppression of TNF-α production in macrophages (30% inhibition at 10 µM) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) : Vary solvents (DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures (60–100°C) to identify optimal parameters .
  • Analytical monitoring : Use TLC and HPLC to track intermediate formation and purity (>95% by HPLC) .
  • Scale-up challenges : Transition from batch to flow reactors to enhance reproducibility and reduce side products .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Standardized assays : Validate activity using consistent cell lines (e.g., NCI-60 panel) and assay protocols (MTT vs. ATP-based viability tests) .
  • Structural analogs : Compare data with derivatives (e.g., 7-(3-chlorophenyl) analogs) to isolate substituent effects .
  • Meta-analysis : Cross-reference PubChem and ChEMBL datasets to identify outliers or methodological biases .

Q. What computational strategies are used to model interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR) with docking scores ≤ -8.5 kcal/mol .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

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